TBBz

Descripción general

Descripción

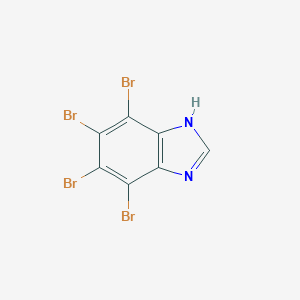

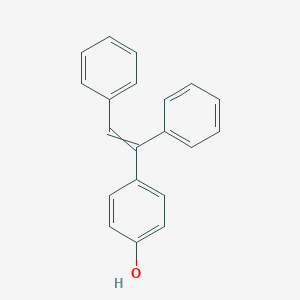

El 4,5,6,7-Tetrabromobenzimidazol es un compuesto químico con la fórmula empírica C7H2N2Br4 y un peso molecular de 433,72 g/mol . Es un inhibidor permeable a las células de la Caseína Quinasa-2 (CK2), una proteína quinasa involucrada en diversos procesos celulares . Este compuesto ha ganado atención debido a su capacidad para discriminar entre diferentes formas moleculares de CK2, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrabromobenzimidazole has several scientific research applications:

Mecanismo De Acción

El 4,5,6,7-Tetrabromobenzimidazol ejerce sus efectos inhibiendo la Caseína Quinasa-2 (CK2). CK2 es una serina/treonina quinasa involucrada en diversos procesos celulares, incluyendo la proliferación celular, la apoptosis y la reparación del ADN . El compuesto se une a la subunidad catalítica de CK2, evitando su actividad y conduciendo a la atenuación de la proliferación celular . Esta inhibición puede inducir la apoptosis y la necrosis en ciertas líneas celulares, destacando su potencial como agente anticancerígeno .

Análisis Bioquímico

Biochemical Properties

TBBz plays a significant role in biochemical reactions, particularly in its interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . The interactions of halogenated benzotriazoles, including this compound, with hCK2α have been described using biophysical and biochemical methods .

Cellular Effects

This compound has been shown to have cytotoxic effects against selected cancer cell lines . It affects cell function by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an ATP-competitive inhibitor of protein kinase CK2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein phosphorylation. It interacts with enzymes such as protein kinase CK2 .

Transport and Distribution

Given its interactions with protein kinase CK2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its interactions with protein kinase CK2, it is likely localized to areas where this enzyme is active .

Métodos De Preparación

El 4,5,6,7-Tetrabromobenzimidazol se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la bromación del benzimidazol. La reacción normalmente requiere el uso de bromo o un reactivo que contiene bromo en condiciones controladas para asegurar la bromación selectiva en las posiciones deseadas en el anillo de benzimidazol . Las condiciones de reacción, como la temperatura y el disolvente, se optimizan para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

El 4,5,6,7-Tetrabromobenzimidazol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar productos de oxidación correspondientes.

Reducción: Se puede reducir para formar derivados menos bromados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones en investigación científica

El 4,5,6,7-Tetrabromobenzimidazol tiene varias aplicaciones en investigación científica:

Comparación Con Compuestos Similares

El 4,5,6,7-Tetrabromobenzimidazol se compara a menudo con el 4,5,6,7-Tetrabromobenzotriazol, otro inhibidor de CK2 . Si bien ambos compuestos inhiben CK2, el 4,5,6,7-Tetrabromobenzimidazol discrimina mejor entre diferentes formas moleculares de CK2, lo que lo hace más efectivo en ciertas aplicaciones . Otros compuestos similares incluyen:

4,5,6,7-Tetrabromo-2-(dimetilamino)benzimidazol: Un potente inhibidor de CK2 con sustituciones adicionales en el anillo de benzimidazol.

5,6-Diyodo-1H-benzotriazol: Un análogo que afecta la actividad mitocondrial y tiene potencial como inhibidor de CK2.

Estas comparaciones resaltan las propiedades únicas del 4,5,6,7-Tetrabromobenzimidazol, particularmente su selectividad y eficacia en la inhibición de CK2.

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)